alpha-D-Hamamelofuranose
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Overview
Description
Alpha-D-Hamamelofuranose: is a naturally occurring furanose form of the sugar D-hamamelose. It is a bioactive compound found in various plants, particularly in the witch hazel plant. This compound is known for its potential therapeutic properties and is a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-Hamamelofuranose can be synthesized through chemical and enzymatic methods. One common synthetic route involves the chemical acylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose using dibutyltin oxide (Bu2SnO) and 3,4,5-tri-O-acetylgalloyl chloride, followed by deprotection to yield hamamelitannin . Another method involves the enzymatic benzoylation of D-hamamelose using vinyl benzoate and Lipozyme TL IM as a biocatalyst in t-butyl methyl ether .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions due to their higher specificity and yield. The enzymatic galloylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose with vinyl gallate under the catalysis of Lipozyme TL IM in t-butyl alcohol or t-butyl methyl ether is a preferred method .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Hamamelofuranose undergoes various chemical reactions, including acylation, benzoylation, and galloylation. These reactions are essential for modifying the compound to enhance its bioactivity and stability.
Common Reagents and Conditions:
Acylation: Uses reagents like 3,4,5-tri-O-acetylgalloyl chloride and Bu2SnO.
Benzoylation: Uses vinyl benzoate and Lipozyme TL IM as a biocatalyst.
Galloylation: Uses vinyl gallate and Lipozyme TL IM in t-butyl alcohol or t-butyl methyl ether.
Major Products: The major products formed from these reactions include various acylated and benzoylated derivatives of this compound, such as tribenzoates and diacylated hamamelofuranoses .
Scientific Research Applications
Alpha-D-Hamamelofuranose has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing bioactive compounds like hamamelitannin.
Biology: Studied for its role in plant metabolism and its potential as a natural preservative.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of natural cosmetics and skincare products due to its soothing properties.
Mechanism of Action
The mechanism of action of alpha-D-Hamamelofuranose involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage .
Comparison with Similar Compounds
- Alpha-D-Glucopyranose
- Alpha-D-Mannopyranose
- Alpha-D-Galactopyranose
Comparison: Alpha-D-Hamamelofuranose is unique due to its furanose ring structure, which differentiates it from the more common pyranose forms of sugars like alpha-D-glucopyranose and alpha-D-mannopyranose. This structural difference contributes to its distinct bioactivity and potential therapeutic applications .
Properties
CAS No. |
1932261-61-4 |
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Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-3,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)6(11,2-8)5(10)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1 |
InChI Key |
QQWKIYSNDOXBOU-ARQDHWQXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@]([C@H](O1)O)(CO)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)(CO)O)O)O |
Origin of Product |
United States |
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